molecular formula C14H19ClN4O2S B1199129 Acetylthiamine CAS No. 3419-28-1

Acetylthiamine

Cat. No.: B1199129
CAS No.: 3419-28-1
M. Wt: 342.8 g/mol
InChI Key: MMSHYYQFAKJDON-UHFFFAOYSA-M
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Description

It is a water-soluble compound with the molecular formula C14H19ClN4O2S and a molecular weight of 342.84 g/mol . Acetylthiamine is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Acetylthiamine, a derivative of thiamine (vitamin B1), primarily targets enzymes involved in carbohydrate metabolism . Thiamine plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Mode of Action

The mode of action of this compound involves its conversion into active forms known as phosphorylated thiamine derivatives . These active forms interact with their targets, leading to changes in cellular processes. For instance, it is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in the synthesis of acetylcholine, a neurotransmitter, by intervening twice in its synthesis: first in the mitochondria in the decarboxylation of pyruvic acid, then in the cytoplasm in the decarboxylation of citric acid . Moreover, it is involved in the acetyl CoA pathway, which is considered ancient and is used by organisms for H2-dependent carbon and energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound, like that of thiamine, involves both active and passive absorption processes . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . The pharmacokinetics of thiamine is modulated by OCT1 genotype, which affects thiamine transport .

Result of Action

The result of this compound’s action at the molecular and cellular level is the facilitation of acetylcholinergic neurotransmission . This is supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the reaction of this compound with amines and thiols has been studied under conditions as near as possible to those in the living organism . Additionally, the acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride has been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylthiamine can be synthesized through the acetylation of thiamine. The process involves the reaction of thiamine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Acetylthiamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetylthiamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Thiamine (Vitamin B1)
  • Thiamine Monophosphate (TMP)
  • Thiamine Pyrophosphate (TPP)
  • Benfotiamine
  • Oxythiamine
  • Neopyrithiamine
  • Allithiamine
  • Cocarboxylase
  • Tetrahydrothiamine
  • Dihydrothiamine

Uniqueness

Acetylthiamine is unique due to its acetyl group, which enhances its stability and bioavailability compared to thiamine. This modification allows for better absorption and utilization in the body, making it a valuable compound for research and therapeutic applications .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and ability to act as a precursor to thiamine diphosphate make it an important tool in research and potential therapeutic agent for thiamine-related disorders.

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSHYYQFAKJDON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955730
Record name 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3419-28-1
Record name Acetylthiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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